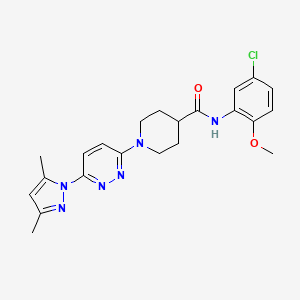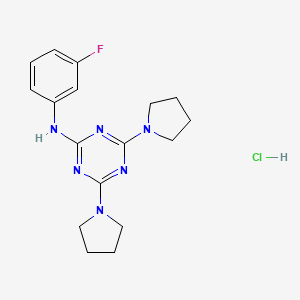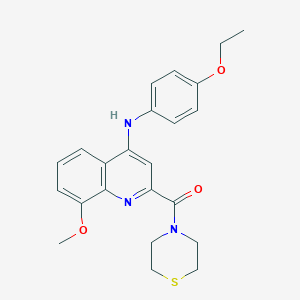
isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is a chemical compound with the linear formula C15H16O5 . It is a derivative of cellulose, which is a biopolymer . This compound is used by researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . The yield of the synthesis process was reported to be 0.292 g (56.3%), and the melting point was 268–270°C .Molecular Structure Analysis
The molecular structure of this compound was evaluated by means of NMR and IR spectroscopy . The 1H NMR (DMSO-d6) values were reported as follows: δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), 6.99 (dd, J = 2.5, 8.7 Hz, 1H), 6.96 (d, J = 2.3 Hz, 1H), 6.68 (dd, J = 2.1, 8.7 Hz, 1H), 6.47 (d, J = 2.1 Hz, 1H), 6.08 (s, 1H), 5.92 (s, 1H), 4.62 (d, J = 5.4 Hz, 2H), 3.83 (s, 3H), 2.28 (s, 3H) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 338.363 . The compound was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions
The study by Constable et al. (1978) discusses the palladation of oximes and related compounds, showcasing the catalytic potential of palladium in reactions involving ketones and oximes, which could suggest applications in the synthesis of complex molecules including those similar to the compound of interest. The specific reactions could offer pathways for creating novel compounds with potential applications in material science or pharmaceuticals (Constable, McDonald, Sawkins, & Shaw, 1978).
Protective Effects Against Cardiac Remodeling
The research by Emna et al. (2020) demonstrates the protective effect of a new molecule against cardiac remodeling in myocardial infarction models in rats. This research indicates the potential therapeutic applications of chromen derivatives in cardiovascular diseases (Emna, Mnafgui, Ghazouani, Feriani, Hajji, Bouzanna, Allouche, Bazureau, Ammar, & Abid, 2020).
Synthetic Reagents for Organic Synthesis
Du et al. (2012) explore the use of alkyl 2-(2-benzothiazolylsulfinyl)acetates as synthetic reagents, highlighting their importance in creating structures prevalent in biologically active natural products. This study underscores the versatility of such compounds in the synthesis of biologically relevant and chemically complex molecules (Du, Kawatani, Kataoka, Omatsu, & Nokami, 2012).
Antioxidative and Antihypertensive Activities
Maneesh and Chakraborty (2018) identify previously undescribed antioxidative O-heterocyclic angiotensin-converting enzyme inhibitors from seaweed, demonstrating the potential of certain compounds in managing hypertension. This suggests that similar structures might exhibit valuable pharmacological properties (Maneesh & Chakraborty, 2018).
Esterification Kinetics
Birnie (2000) examines the esterification kinetics between titanium isopropoxide and acetic acid, providing insights into the reaction mechanisms that could be relevant for understanding the reactivity and potential applications of isopropyl-based esters in material science and catalysis (Birnie, 2000).
Propiedades
IUPAC Name |
propan-2-yl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-19(22)12-24-16-9-10-17-14(3)20(15-7-5-4-6-8-15)21(23)26-18(17)11-16/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQRLADSKISEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)
![N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLBUTANAMIDE](/img/structure/B2644894.png)


![N-(3,5-Dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2644900.png)

![benzyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2644903.png)

![(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2644907.png)
